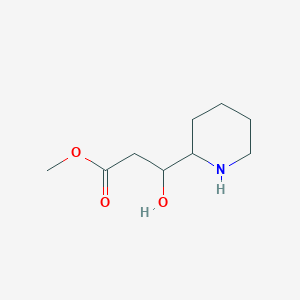
Methyl 3-hydroxy-3-(piperidin-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydroxy-3-(piperidin-2-yl)propanoate is an organic compound that features a piperidine ring, a common structural motif in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-3-(piperidin-2-yl)propanoate typically involves the reaction of piperidine with an appropriate ester or acid derivative. One common method is the esterification of 3-hydroxy-3-(piperidin-2-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. For example, the use of solid acid catalysts in a continuous flow reactor can enhance the esterification process, making it more suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-hydroxy-3-(piperidin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 3-oxo-3-(piperidin-2-yl)propanoate.
Reduction: 3-hydroxy-3-(piperidin-2-yl)propanol.
Substitution: 3-chloro-3-(piperidin-2-yl)propanoate.
Applications De Recherche Scientifique
Methyl 3-hydroxy-3-(piperidin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of Methyl 3-hydroxy-3-(piperidin-2-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring is known to interact with various biological targets, making this compound a versatile scaffold for drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-hydroxy-3-(pyrrolidin-2-yl)propanoate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Methyl 3-hydroxy-3-(morpholin-2-yl)propanoate: Contains a morpholine ring, which introduces different electronic and steric properties.
Uniqueness
Methyl 3-hydroxy-3-(piperidin-2-yl)propanoate is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. The piperidine ring is known for its stability and ability to interact with a wide range of biological targets, making this compound particularly valuable in drug discovery and development.
Propriétés
Formule moléculaire |
C9H17NO3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
methyl 3-hydroxy-3-piperidin-2-ylpropanoate |
InChI |
InChI=1S/C9H17NO3/c1-13-9(12)6-8(11)7-4-2-3-5-10-7/h7-8,10-11H,2-6H2,1H3 |
Clé InChI |
LEVDHYFCQIUQAY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(C1CCCCN1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[5-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-(pyrazin-2-yl)-1H-indazol-3-aMine](/img/structure/B13967465.png)







![3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile](/img/structure/B13967513.png)

